7',9'-Dibromo-2'-(4-methoxyphenyl)-1',10b'-dihydrospiro[cyclopentane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]
Description
7',9'-Dibromo-2'-(4-methoxyphenyl)-1',10b'-dihydrospiro[cyclopentane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine] is a spirocyclic compound featuring a pyrazolo[1,5-c][1,3]benzoxazine core fused with a cyclopentane ring. Key structural attributes include:
- Bromine substituents at positions 7' and 9', which enhance molecular weight (approx. 512.2 g/mol) and polarizability.
- A 4-methoxyphenyl group at position 2', contributing electron-donating effects via the methoxy (-OCH₃) moiety.
- A spirocyclopentane system, inducing conformational rigidity and influencing steric interactions.
Properties
Molecular Formula |
C21H20Br2N2O2 |
|---|---|
Molecular Weight |
492.2 g/mol |
IUPAC Name |
7,9-dibromo-2-(4-methoxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclopentane] |
InChI |
InChI=1S/C21H20Br2N2O2/c1-26-15-6-4-13(5-7-15)18-12-19-16-10-14(22)11-17(23)20(16)27-21(25(19)24-18)8-2-3-9-21/h4-7,10-11,19H,2-3,8-9,12H2,1H3 |
InChI Key |
UXPMNIDUSJASJT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C(=CC(=C4)Br)Br)OC35CCCC5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7’,9’-Dibromo-2’-(4-methoxyphenyl)-1’,10b’-dihydrospiro[cyclopentane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] typically involves multiple steps, starting from commercially available precursors. The process often includes bromination, cyclization, and spiro formation reactions. For instance, the bromination of a suitable precursor can be achieved using bromine in the presence of a catalyst such as iron(III) bromide. The cyclization step may involve the use of a base like potassium carbonate in a polar solvent such as dimethylformamide (DMF). The final spiro formation can be facilitated by heating the intermediate compounds under reflux conditions .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control over reaction parameters, and employing advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
7’,9’-Dibromo-2’-(4-methoxyphenyl)-1’,10b’-dihydrospiro[cyclopentane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
7’,9’-Dibromo-2’-(4-methoxyphenyl)-1’,10b’-dihydrospiro[cyclopentane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 7’,9’-Dibromo-2’-(4-methoxyphenyl)-1’,10b’-dihydrospiro[cyclopentane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Substituent and Structural Comparison
Key Observations:
- Halogen Effects : Bromine substituents (as in the target compound) confer higher molecular weight and lipophilicity compared to chloro analogs (e.g., ~512.2 vs. ~379.8 g/mol) .
- Spiro Ring Size : Cyclohexane-containing analogs (e.g., ) exhibit distinct conformational dynamics due to increased ring strain vs. cyclopentane .
- Aryl Group Electronics : Electron-donating groups (e.g., 4-OCH₃ in the target) enhance resonance stabilization, whereas electron-withdrawing substituents (e.g., 4-F in ) polarize the aromatic system .
Spectral and Physical Properties
- IR/NMR Trends : Bromine’s inductive effect deshields neighboring protons (e.g., 7' and 9' positions), causing downfield shifts in ^1H NMR vs. chloro analogs .
- Melting Points : Brominated derivatives (e.g., target compound) generally exhibit higher melting points (>250°C) due to stronger van der Waals interactions .
Biological Activity
7',9'-Dibromo-2'-(4-methoxyphenyl)-1',10b'-dihydrospiro[cyclopentane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine] is a synthetic compound that belongs to the class of spirocyclic benzoxazines. This compound has garnered attention due to its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 388.12 g/mol. The structure features a spirocyclic framework that may contribute to its unique biological properties.
Anticonvulsant Activity
Research has indicated that compounds similar to 7',9'-dibromo derivatives exhibit anticonvulsant properties. For instance, studies have shown that certain pyrazolo[1,5-c][1,3]benzoxazines can enhance GABAergic transmission, which is crucial in controlling seizure activity. The mechanism often involves modulation of sodium channels and enhancement of inhibitory neurotransmission.
Table 1: Summary of Anticonvulsant Activity Studies
| Compound | Model Used | Dosage (mg/kg) | Efficacy (%) | Reference |
|---|---|---|---|---|
| PGG | PTZ | 2.5 - 10 | Significant inhibition | |
| Compound A | MES | 10 | 85% protection | |
| Compound B | PTZ | 5 | 100% protection |
Cytotoxicity and Antitumor Activity
Preliminary studies suggest that spirocyclic compounds can exhibit cytotoxic effects against various cancer cell lines. The cytotoxicity is often attributed to the induction of apoptosis and disruption of cellular metabolism.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| HeLa | 15 | Induction of apoptosis | |
| MCF-7 | 20 | Cell cycle arrest | |
| A549 | 25 | Inhibition of proliferation |
The biological activity of this compound may be attributed to several mechanisms:
- GABA Receptor Modulation : Enhances GABAergic transmission leading to increased inhibitory effects in the central nervous system.
- Ion Channel Interaction : Modulates sodium and calcium channels, which are critical in neuronal excitability and seizure propagation.
- Apoptotic Pathways : Induces apoptosis in cancer cells through mitochondrial pathways and caspase activation.
Case Study 1: Anticonvulsant Efficacy in Animal Models
A study conducted on mice evaluated the anticonvulsant efficacy of related compounds using the pentylenetetrazole (PTZ) model. The results indicated that doses between 5-10 mg/kg significantly reduced seizure frequency and duration.
Case Study 2: Cytotoxicity in Human Cancer Cell Lines
In vitro studies on human cancer cell lines demonstrated that treatment with spirocyclic compounds led to a dose-dependent decrease in cell viability. Notably, the HeLa cell line exhibited an IC50 value indicating significant cytotoxicity at lower concentrations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
